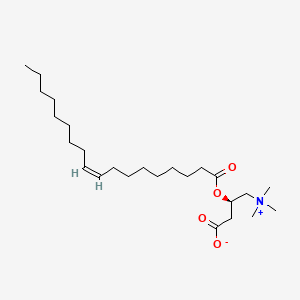

oleoyl-L-carnitine

Vue d'ensemble

Description

L'oléoylcarnitine est une acylcarnitine à longue chaîne, plus précisément un ester d'acide oléique et de carnitine. C'est un métabolite naturel du corps humain, qui joue un rôle crucial dans le transport des acides gras vers les mitochondries pour la β-oxydation. Ce composé a suscité un intérêt considérable en raison de son implication dans divers processus métaboliques et de ses implications potentielles dans la santé et les maladies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'oléoylcarnitine peut être synthétisée par estérification de l'acide oléique avec la carnitine. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir de l'oléoylcarnitine pure .

Méthodes de production industrielle

La production industrielle de l'oléoylcarnitine implique des processus d'estérification à grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) garantit une production efficace de l'oléoylcarnitine à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions

L'oléoylcarnitine subit diverses réactions chimiques, notamment :

Oxydation : L'oléoylcarnitine peut être oxydée pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l'oléoylcarnitine en ses alcools correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau de la liaison ester, conduisant à la formation de différentes acylcarnitines.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les chlorures d'acides et les anhydrides sont des réactifs typiques pour les réactions de substitution.

Principaux produits formés

Oxydation : Acide oléique et carnitine.

Réduction : Alcool oléoylique et carnitine.

Substitution : Diverses acylcarnitines selon le substituant utilisé.

Applications de la recherche scientifique

L'oléoylcarnitine a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'acylation.

Biologie : Investigated pour son rôle dans le métabolisme des acides gras et la fonction mitochondriale.

Médecine : Etudié pour son potentiel en tant que biomarqueur des maladies cardiovasculaires et des troubles métaboliques.

Industrie : Utilisé dans le développement de suppléments nutritionnels et d'agents thérapeutiques.

Mécanisme d'action

L'oléoylcarnitine exerce ses effets en facilitant le transport des acides gras vers les mitochondries, où ils subissent une β-oxydation pour produire de l'énergie. Il agit comme un substrat pour les enzymes acyltransférases de carnitine, qui catalysent le transfert du groupe acyle de l'oléoylcarnitine vers la coenzyme A. Ce processus est crucial pour maintenir l'homéostasie énergétique et la flexibilité métabolique .

Applications De Recherche Scientifique

Oleoylcarnitine has diverse applications in scientific research:

Chemistry: Used as a model compound to study esterification and acylation reactions.

Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.

Medicine: Studied for its potential as a biomarker for cardiovascular diseases and metabolic disorders.

Industry: Utilized in the development of nutritional supplements and therapeutic agents.

Mécanisme D'action

Oleoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It acts as a substrate for carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from oleoylcarnitine to coenzyme A. This process is crucial for maintaining energy homeostasis and metabolic flexibility .

Comparaison Avec Des Composés Similaires

Composés similaires

Palmitoylcarnitine : Une autre acylcarnitine à longue chaîne avec un ester d'acide palmitique.

Stéaroylcarnitine : Contient un ester d'acide stéarique.

Linoléoylcarnitine : Un ester d'acide linoléique et de carnitine.

Unicité de l'oléoylcarnitine

L'oléoylcarnitine est unique en raison de son rôle spécifique dans la modulation du métabolisme des acides gras et de ses implications potentielles dans la santé cardiovasculaire. Contrairement à d'autres acylcarnitines, l'oléoylcarnitine a montré une forte association avec la mortalité cardiovasculaire, ce qui en fait un biomarqueur précieux pour les maladies cardiovasculaires .

Activité Biologique

Oleoyl-L-carnitine (OLCarn) is a derivative of L-carnitine, a compound known for its role in fatty acid metabolism and energy production. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in various health conditions.

This compound is characterized by its long-chain fatty acid structure, which facilitates its interaction with biological membranes. Its primary function involves the transport of long-chain fatty acids into mitochondria for β-oxidation, a crucial process for energy production in cells. Research indicates that this compound acts as a potent non-competitive inhibitor of glycine transporter 2 (GlyT2), with an IC50 value of 340 nM, making it significantly more effective than previously identified inhibitors such as N-arachidonyl-glycine .

Inhibition of GlyT2

The inhibition mechanism involves the binding of this compound to GlyT2, which is responsible for glycine transport across neuronal membranes. Studies have shown that this compound exhibits a slow onset and prolonged washout effect, indicating a strong affinity for GlyT2 . This property highlights its potential as a therapeutic agent in conditions where modulation of glycine signaling is beneficial, such as pain management and neuroprotection.

Pain Management

The ability of this compound to inhibit GlyT2 suggests its potential application in pain relief therapies. GlyT2 inhibitors have been associated with analgesic effects, particularly in neuropathic pain models. The identification of this compound as a GlyT2 inhibitor opens avenues for developing new analgesics that could provide alternatives to traditional pain medications .

Neurological Disorders

Elevated levels of this compound have been observed in various pathological states, including schizophrenia and carnitine palmitoyltransferase II (CPT II) deficiency. These associations indicate that this compound may play a role in the pathophysiology of these conditions. For instance, higher concentrations are linked to cardiovascular mortality in dialysis patients and metabolic disorders . Additionally, its neuroprotective properties suggest potential benefits in treating autism spectrum disorders (ASD) by improving metabolic profiles and reducing severity symptoms associated with the condition .

Case Studies and Research Findings

Several studies have explored the biological activities and clinical implications of this compound:

- Study on GlyT2 Inhibition : A study demonstrated that this compound effectively inhibited glycine transport in Xenopus oocytes expressing GlyT2. The results indicated that the fatty acid composition significantly influences the inhibitory potency on glycine transporters .

- Clinical Observations : Elevated levels of this compound were noted in patients with CPT II deficiency and other metabolic disorders. These findings suggest that monitoring this compound levels could be crucial in managing these conditions .

- Neuroprotective Effects : In a clinical setting involving children diagnosed with ASD, administration of L-carnitine (including its derivatives) showed improvements in clinical measurements related to behavior and severity of symptoms .

Summary Table: Biological Activities and Clinical Implications

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Inhibition of GlyT2 | Non-competitive inhibition leading to altered glycine signaling | Potential analgesic effects; treatment for neuropathic pain |

| Metabolic Transport | Facilitates fatty acid entry into mitochondria | Important for energy metabolism; implications in obesity |

| Elevated Levels in Disorders | Linked to various metabolic and neurological conditions | Biomarker for CPT II deficiency; potential therapeutic target |

Propriétés

IUPAC Name |

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLTUVFXFHAHI-WHIOSMTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501033061 | |

| Record name | L-Oleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38677-66-6 | |

| Record name | Oleoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Oleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLEOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.